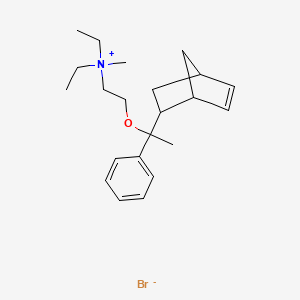
Cinnarizine
Vue d'ensemble
Description
Cinnarizine is a compound belonging to the diphenylmethylpiperazine group. It is primarily used as an antihistamine and calcium channel blocker. First synthesized by Janssen Pharmaceuticals in 1955, this compound is widely prescribed for the treatment of nausea and vomiting due to motion sickness, vertigo, and Ménière’s disease . It is also known for its vasodilatory properties and is used to improve blood flow in certain medical conditions .
Applications De Recherche Scientifique
Cinnarizine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of calcium channel blockers and antihistamines.
Biology: Research on this compound’s effects on cellular calcium channels and its potential neuroprotective properties.
Mécanisme D'action
Target of Action
Cinnarizine primarily targets L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells . It also binds to dopamine D2 receptors , histamine H1 receptors , and muscarinic acetylcholine receptors .
Mode of Action
This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade reduces the influx of calcium ions, which are necessary for muscle contraction. By binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, this compound can further modulate neurotransmission .
Biochemical Pathways
This compound’s action on calcium channels affects the calcium signaling pathway , which plays a crucial role in various cellular functions, including muscle contraction and neurotransmission . By inhibiting aldose reductase, an enzyme involved in the polyol pathway , this compound may also influence glucose metabolism .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract, albeit relatively slowly . Its peak plasma concentration is reached within 1-4 hours . It is extensively metabolized, primarily by the CYP2D6 isoenzyme . Approximately 67% of this compound is excreted in the feces and 33% in the urine as metabolites .
Result of Action
This compound’s action results in the relaxation of vascular smooth muscle cells, leading to vasodilation . This can alleviate symptoms of conditions like vertigo and motion sickness by improving blood flow in the brain . Its antagonistic effects on d2 dopamine receptors can lead to symptoms of depression, tremor, muscle rigidity, tardive dyskinesia, and akathisia .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the pH and contents of the gastrointestinal tract. Furthermore, genetic variations in the CYP2D6 enzyme can impact its metabolism, potentially affecting its efficacy and side effect profile .
Analyse Biochimique
Biochemical Properties
Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the flow of calcium into red blood cells, which increases the elasticity of the cell wall, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .
Molecular Mechanism
This compound primarily works on the central vestibular system to interfere with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus . It acts by limiting the activity of the vestibular hair cells which send signals about movement .
Temporal Effects in Laboratory Settings
This compound has been observed to have temporal effects in laboratory settings. For instance, it has been found that this compound markedly improved the functional abnormalities of ischemia but had little or no effect upon the neuronal damage .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages. For instance, in a study on rats, this compound administration significantly restored various parameters back to normal levels, and significantly decreased perivascular and peribronchiolar inflammatory scores .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a specific calcium channel blocker that primarily works on the central vestibular system . It also acts as a protonophore, which prevents the MgATP-dependent production of the electrochemical gradient crucial to the transport and storage of dopamine into vesicles .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It inhibits the flow of calcium into red blood cells, thereby increasing their flexibility and making the blood less viscous . This allows the blood to travel more efficiently and effectively through narrowed vessels in order to bring oxygen to damaged tissue .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are not well studied. Given its role as a calcium channel blocker, it is likely that it localizes to areas where these channels are present, such as the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnarizine can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with piperazine in the presence of a reducing agent such as zinc powder and iodine in anhydrous tetrahydrofuran . Another method involves the reaction of benzyl chloride with piperazine in the presence of aluminum chloride and benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cinnarizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted this compound analogs .
Comparaison Avec Des Composés Similaires
Betahistine: Another compound used to treat vertigo and Ménière’s disease, but it primarily acts as a histamine H3 receptor antagonist and H1 receptor agonist.
Dimenhydrinate: Used for motion sickness and nausea, it combines diphenhydramine and 8-chlorotheophylline, acting as an antihistamine and stimulant.
Prochlorperazine: An antipsychotic and antiemetic used for severe nausea and vertigo, acting primarily as a dopamine D2 receptor antagonist
Uniqueness of Cinnarizine: this compound’s unique combination of antihistaminic and calcium channel blocking properties sets it apart from other similar compounds. Its ability to act on multiple receptor types and its effectiveness in treating a range of vestibular disorders make it a versatile and valuable therapeutic agent .
Propriétés
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)
